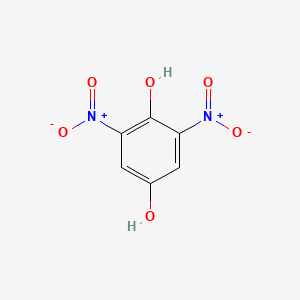
Diethoxydi(naphthalen-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H24O2Si It is characterized by the presence of two ethoxy groups and a naphthalen-1-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethoxydi(naphthalen-1-yl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with diethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
Naphthalen-1-yl lithium+Diethoxychlorosilane→this compound+Lithium chloride
The reaction is typically conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to handle the reactive intermediates safely and efficiently. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols or siloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) are used under mild conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Major Products Formed
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Applications De Recherche Scientifique
Diethoxydi(naphthalen-1-yl)silane has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of silicon-based materials with unique optical and electronic properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Mécanisme D'action
The mechanism of action of diethoxydi(naphthalen-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings. The naphthalen-1-yl group imparts unique electronic properties to the compound, making it useful in applications requiring specific optical or electronic characteristics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(naphthalen-1-yl)dimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Diethoxydi(phenyl)silane: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.
Uniqueness
Diethoxydi(naphthalen-1-yl)silane is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with light or electronic devices .
Propriétés
Formule moléculaire |
C24H24O2Si |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
diethoxy(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3 |
Clé InChI |
SGXNQRUIKNITME-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


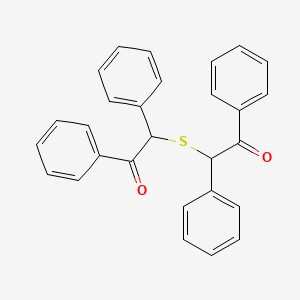
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)


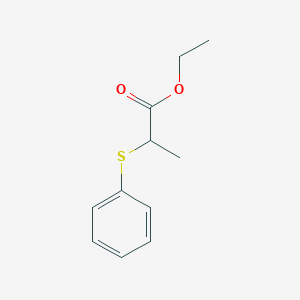


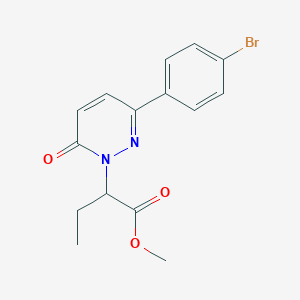

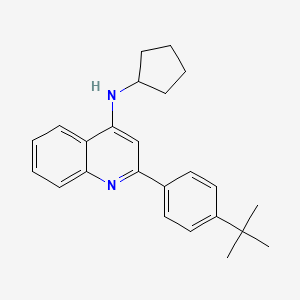

![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
